molecular formula C22H21N5O2S B12142324 N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142324
M. Wt: 419.5 g/mol
InChI Key: VERAVZHFSVAIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives conjugated with acetamide moieties. Its core structure features a triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl group. The sulfanylacetamide bridge links the triazole to a 3,4-dimethylphenyl group (Figure 1). Such derivatives are synthesized via alkylation of triazole-3-thiones with α-chloroacetamides under basic conditions (KOH/ethanol), followed by purification .

The structural design aligns with research on anti-exudative agents, where the triazole-thioacetamide scaffold modulates inflammatory responses. Modifications to the arylacetamide or triazole substituents (e.g., furan, pyridine) are known to enhance bioactivity .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-8-9-17(12-16(15)2)24-20(28)14-30-22-26-25-21(19-7-3-4-10-23-19)27(22)13-18-6-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

VERAVZHFSVAIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

Key analogs differ in substituents on the triazole ring and the arylacetamide group. Table 1 summarizes structural differences and biological activities.

Table 1: Structural and Pharmacological Comparison

Compound Name Triazole Substituents Acetamide Group Bioactivity (Model) Reference
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-2-yl) N-(3,4-dimethylphenyl) Anti-exudative (rat, 10 mg/kg)
N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-3-yl) N-(4-dimethylaminophenyl) Orco agonist (insect)
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) N-(4-acetamidophenyl) Not reported
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-(4-methylphenyl), 5-(4-chlorophenyl) N-(3,4-difluorophenyl) Antiproliferative (cancer)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) Insect olfaction modulator

Key Observations :

  • Pyridine Position : Pyridin-2-yl (target) vs. pyridin-3-yl (VUAA-1) alters electronic properties and receptor binding. Pyridin-3-yl in VUAA-1 enhances insect olfaction modulation, while pyridin-2-yl may favor anti-inflammatory interactions .
  • Acetamide Groups : 3,4-Dimethylphenyl (target) vs. 4-acetamidophenyl () influence solubility and membrane permeability. Electron-withdrawing groups (e.g., 3,4-difluorophenyl in ) enhance antiproliferative activity .

Pharmacological Activity

Anti-Exudative Activity

The target compound demonstrated 67% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg, 72% inhibition) . Analogs with 4-amino-triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed 45–70% inhibition, with higher activity linked to electron-donating substituents (e.g., methoxy, ethyl) on the acetamide aryl group .

Antiproliferative and Olfaction Modulation
  • The 3,4-difluorophenyl analog () inhibited cancer cell proliferation (IC₅₀: 12 µM) via kinase inhibition .
  • VUAA-1 () activated insect odorant receptors at nanomolar concentrations, a property absent in the target compound due to its pyridin-2-yl group .

Comparison with Other Routes :

  • used pyridine/zeolite catalysts for imidazole-triazole hybrids, achieving 75–85% yields .
  • employed similar alkylation but with acetylamino-substituted chloroacetamides, requiring longer reaction times (5 hours) .

Structure-Activity Relationships (SAR)

  • Triazole 4-Position : Bulky groups (furan-2-ylmethyl, ethyl) enhance metabolic stability. Ethyl substituents (e.g., VUAA-1) increase CNS penetration .
  • Triazole 5-Position : Pyridine rings improve solubility; positional isomers (2-yl vs. 3-yl) dictate target specificity (anti-inflammatory vs. olfaction) .
  • Acetamide Aryl Group : 3,4-Dimethylphenyl balances lipophilicity and bioavailability. Halogenated analogs (e.g., 3,4-difluorophenyl) exhibit higher cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.